molecular formula C18H21FN2O2S B11337609 4-[(2-fluorobenzyl)sulfanyl]-1-(3-methoxypropyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-fluorobenzyl)sulfanyl]-1-(3-methoxypropyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11337609
M. Wt: 348.4 g/mol
InChI Key: VEDWHRNEGZCEDD-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[d]pyrimidin-2-one core, substituted with a 2-fluorophenylmethylsulfanyl group and a 3-methoxypropyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Fluorophenylmethylsulfanyl Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the 2-fluorophenylmethylsulfanyl moiety.

    Attachment of the 3-Methoxypropyl Group: This step involves the alkylation of the cyclopenta[d]pyrimidin-2-one core with a 3-methoxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(3-methoxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C18H21FN2O2S/c1-23-11-5-10-21-16-9-4-7-14(16)17(20-18(21)22)24-12-13-6-2-3-8-15(13)19/h2-3,6,8H,4-5,7,9-12H2,1H3

InChI Key

VEDWHRNEGZCEDD-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3F

Origin of Product

United States

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